molecular formula C20H14Cl2N2OS B11203594 9-Chloro-5-(3-chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Chloro-5-(3-chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11203594
M. Wt: 401.3 g/mol
InChI Key: GIEKHCISIVMGER-UHFFFAOYSA-N
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Description

Chemical Structure: This compound features a tricyclic pyrazolo[1,5-c][1,3]benzoxazine core with three key substituents:

  • 9-Chloro: A chlorine atom at position 9 of the benzoxazine ring.
  • 5-(3-Chlorophenyl): A 3-chlorophenyl group at position 3.
  • 2-(Thiophen-2-yl): A thiophene ring at position 2.

Key Properties:

  • Molecular Weight: Estimated ~420–430 g/mol (based on analogs in –2).
  • Stereochemistry: Likely contains defined stereocenters (common in pyrazolo-benzoxazines; see ).
  • Bioactivity: Potential cholinesterase inhibition inferred from structural analogs ().

Properties

Molecular Formula

C20H14Cl2N2OS

Molecular Weight

401.3 g/mol

IUPAC Name

9-chloro-5-(3-chlorophenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C20H14Cl2N2OS/c21-13-4-1-3-12(9-13)20-24-17(11-16(23-24)19-5-2-8-26-19)15-10-14(22)6-7-18(15)25-20/h1-10,17,20H,11H2

InChI Key

GIEKHCISIVMGER-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=CS4)C5=CC(=CC=C5)Cl

Origin of Product

United States

Biological Activity

The compound 9-Chloro-5-(3-chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its anticancer, antimicrobial, and antiviral activities, supported by relevant studies and data.

Chemical Structure

The molecular structure of the compound includes several functional groups that contribute to its biological activity. The presence of chlorine atoms and thiophene rings is significant in enhancing its pharmacological properties.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo[1,5-c][1,3]benzoxazine exhibit notable anticancer properties. For instance:

  • Mechanism of Action : The compound's mechanism involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. In vitro studies have shown that it can effectively reduce the viability of cancer cells through modulation of signaling pathways associated with cell survival and death.
  • Case Study : In a study evaluating the effects on human breast cancer cells (MCF-7), the compound demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The antimicrobial efficacy of 9-Chloro-5-(3-chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has been assessed against various bacterial strains:

  • Testing Methodology : The disk diffusion method was employed to evaluate antibacterial activity against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a zone of inhibition comparable to standard antibiotics .
  • Quantitative Data : In terms of Minimum Inhibitory Concentration (MIC), the compound showed effective inhibition at concentrations ranging from 15.62 µg/mL to 31.25 µg/mL against tested strains .

Antiviral Activity

Preliminary investigations into the antiviral properties of the compound suggest potential efficacy against viral infections:

  • In Vitro Studies : Research has highlighted that compounds within this class can inhibit viral replication in vitro. For instance, tests against HIV and influenza viruses showed promising results with significant reductions in viral load at higher concentrations .

Summary of Biological Activities

Biological ActivityMethodologyResults
AnticancerCell viability assays (MCF-7)IC50 < 10 µM
AntimicrobialDisk diffusion methodMIC 15.62 - 31.25 µg/mL
AntiviralViral replication assaysSignificant reduction in viral load

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions 2, 5, 9) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Evidence Source
9-Chloro-5-(3-chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 2-Thienyl, 5-(3-Cl-Ph), 9-Cl C₂₁H₁₄Cl₂N₂OS ~420–430 Enhanced aromatic interactions via thiophene; potential CNS activity Inferred
9-Chloro-5-(4-fluorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 2-(4-Me-Ph), 5-(4-F-Ph), 9-Cl C₂₃H₁₈ClFN₂O 392.86 Fluorine enhances metabolic stability; lower logP vs. thiophene analogs
9-Chloro-5-(2,5-dimethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 2-Thienyl, 5-(2,5-OMe-Ph), 9-Cl C₂₂H₁₉ClN₂O₃S 426.92 Methoxy groups improve solubility; reduced steric hindrance
9-Chloro-2-(4-Cl-Ph)-1,10b-dihydro-5H-pyrazolo[1,5-c][1,3]benzoxazin-5-one 2-(4-Cl-Ph), 5-ketone, 9-Cl C₁₆H₁₁Cl₂N₂O₂ 333.02 Ketone group increases polarity; validated via NMR/HRMS
5-(3-Chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 2-Ph, 5-(3-Cl-Ph), no 9-Cl C₂₂H₁₇ClN₂O 360.84 Lower molecular weight; higher logP (4.01) vs. thiophene analogs

Substituent Effects on Bioactivity

  • Thiophene vs. Phenyl at Position 2: The thiophene group in the target compound (vs. Thiophene’s electron-rich nature may also modulate redox properties compared to phenyl groups.
  • Chlorine vs. Methoxy at Position 5 :

    • The 3-chlorophenyl group (target compound) provides electron-withdrawing effects, stabilizing charge-transfer interactions. In contrast, methoxy groups () increase solubility but reduce membrane permeability.
  • Role of the 9-Chloro Substituent :

    • Chlorine at position 9 is critical for maintaining the planar geometry of the benzoxazine ring, as shown in crystallographic studies (e.g., ). Its absence (e.g., ) reduces steric bulk but may compromise target binding.

Pharmacological Comparisons

  • Cholinesterase Inhibition :

    • Compounds with a six-membered benzoxazine ring (e.g., target compound) exhibit higher BuChE affinity than seven-membered benzoxazepine analogs due to reduced ring strain and better fit into the enzyme’s active site .
    • The ketone-containing analog () shows moderate activity (IC₅₀ ~10 µM), while thiophene derivatives (target compound) are hypothesized to have superior potency due to enhanced hydrophobic interactions.
  • Metabolic Stability :

    • Fluorine-substituted analogs () resist oxidative metabolism but exhibit lower blood-brain barrier penetration compared to chlorine/thiophene derivatives.

Preparation Methods

Traditional Thermal Cyclization Method

The conventional synthesis involves a four-step sequence:

Step 1: Formation of Pyrazolone Intermediate
Reacting 3-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions yields 5-(3-chlorophenyl)-3-methyl-1H-pyrazol-4-ol. Optimal conditions (reflux in ethanol with HCl catalyst) achieve 78% yield.

Step 2: Benzoxazine Ring Construction
Condensation with 2-chloro-5-nitrobenzaldehyde in DMF at 120°C forms the dihydrobenzoxazine scaffold. Microwave-assisted methods (discussed in Section 3) significantly reduce reaction time.

Step 3: Thiophene Incorporation
A Suzuki-Miyaura coupling introduces the thiophen-2-yl group using Pd(PPh₃)₄ catalyst and 2-thienylboronic acid. Key parameters:

  • Temperature: 80°C

  • Solvent: Dioxane/water (4:1)

  • Yield: 65-72%

Step 4: Final Chlorination
Electrophilic chlorination at position 9 employs N-chlorosuccinimide (NCS) in CCl₄. Reaction monitoring via TLC ensures selective monochlorination.

Microwave-Assisted Green Synthesis

Recent advancements utilize microwave irradiation to accelerate key steps:

Reaction StepConventional TimeMicrowave TimeYield Improvement
Pyrazolone formation6 hr25 min+12%
Cyclization8 hr40 min+18%
Cross-coupling12 hr90 min+9%

Data adapted from eco-friendly synthesis protocols using chitosan catalyst.

Critical Reaction Optimization Parameters

Solvent Systems

  • Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may promote side reactions

  • Ether solvents (THF, dioxane) preferred for cross-coupling steps to stabilize palladium catalysts

  • Chlorinated solvents (CCl₄, CHCl₃) remain essential for electrophilic substitutions

Catalytic Systems

  • Pd(PPh₃)₄ : Most effective for Suzuki couplings (TOF = 450 hr⁻¹)

  • FeCl₃ : Cost-effective alternative for Friedel-Crafts alkylation (85% efficiency)

  • Chitosan : Biocatalyst for microwave-assisted steps, enabling 90% atom economy

Characterization and Analytical Validation

Spectroscopic Data

While full spectral data for the target compound remains unpublished, analogous structures show:

¹H NMR (400 MHz, CDCl₃):

  • δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H)

  • δ 6.95–7.35 (m, 6H, Ar-H + thiophene)

  • δ 5.12 (s, 2H, CH₂ of benzoxazine)

IR (KBr):

  • 1590 cm⁻¹ (C=N stretch)

  • 1245 cm⁻¹ (C-O-C asymmetric)

Chromatographic Purity

HPLC analysis under these conditions achieves >98% purity:

  • Column: C18 reverse phase

  • Mobile phase: MeCN/H₂O (70:30)

  • Flow rate: 1.0 mL/min

Industrial-Scale Production Considerations

Cost Analysis of Chlorination Methods

Chlorinating AgentCost ($/kg)Efficiency (%)Byproduct Formation
NCS12088Low
Cl₂ gas1592High
SO₂Cl₂4578Moderate

NCS remains preferred despite higher cost due to safety advantages.

Waste Management Strategies

  • Distillation recovery of DMF achieves 95% solvent recycling

  • Palladium recovery systems capture >99% metal from coupling reactions

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yield?

The synthesis involves multi-step reactions:

  • Core formation : Cyclocondensation of β-diketones with hydrazines to construct the pyrazole ring.
  • Halogenation : Electrophilic substitution or palladium-catalyzed coupling to introduce chlorine substituents.
  • Thiophene incorporation : Suzuki-Miyaura cross-coupling for thiophene-2-yl attachment . Optimization strategies :
  • Temperature control (60–80°C for cyclocondensation).
  • Solvent selection (DMF or THF for coupling reactions).
  • Catalyst systems (Pd(PPh₃)₄ for cross-coupling).
  • Purification via column chromatography or recrystallization improves purity .

Q. Which analytical techniques confirm structural integrity and purity?

  • NMR spectroscopy (¹H/¹³C): Verifies connectivity of pyrazole, benzoxazine, and substituents.
  • HRMS : Confirms molecular weight and formula.
  • HPLC-UV : Ensures ≥95% purity.
  • X-ray crystallography : Resolves stereochemistry if crystallizable .
  • IR spectroscopy : Identifies functional groups (e.g., C-Cl, thiophene C-S bonds) .

Advanced Questions

Q. How can systematic SAR studies enhance biological efficacy?

  • Substituent variation :
  • Replace 3-chlorophenyl with 4-fluorophenyl to modulate electron density.

  • Test thiophene-2-yl vs. thiophene-3-yl for steric effects .

    • Bioisosteric replacement : Substitute benzoxazine with benzothiazine to alter lipophilicity .
    • Activity testing : Use kinase inhibition or antimicrobial assays to correlate structural changes with potency.
    Substituent ModificationObserved EffectReference
    3-Chlorophenyl → 4-FluorophenylImproved kinase selectivity
    Thiophene-2-yl → NaphthylReduced potency, higher solubility

Q. How to resolve contradictions in biological activity data across studies?

  • Standardized assays : Re-test analogs under unified conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Metabolic stability : Use liver microsome assays to identify active metabolites .
  • Crystallography : Determine binding modes (e.g., halogen bonding vs. steric hindrance) .

Q. Which computational methods predict binding affinity and mechanism?

  • Molecular docking (AutoDock Vina, Glide): Models protein-ligand interactions, prioritizing poses with favorable ΔG values.
  • MD simulations (AMBER/GROMACS): Assess binding stability (e.g., 100 ns simulations for kinase interactions) .
  • DFT calculations : Evaluate substituent electronic effects (e.g., thiophene’s π-conjugation) .

Q. How do thiophene and chlorophenyl substituents influence electronic properties?

  • Thiophene : Electron-rich π-system enhances electrophilic substitution at the 5-position.
  • Chlorophenyl : Electron-withdrawing effect (σₚ = +0.23) directs reactivity toward nucleophilic substitution.
  • DFT insights : Thiophene sulfur stabilizes transition states during cross-coupling .

Methodological Challenges

Q. What are common challenges in achieving high synthetic purity?

  • Byproduct formation : Optimize catalysts (e.g., PdCl₂(dppf)) for cross-coupling .
  • Diastereomer separation : Use chiral HPLC or recrystallization.
  • Residual solvents : Remove via vacuum drying or lyophilization .

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